Delta8,9-Dehydroestrone sodium sulfate is derived from 8,9-dehydroestrone, which is found in horse urine and is closely related to other estrogens like equilin and estrone. The compound was first described in scientific literature in 1997 and has since been studied for its pharmacological properties and applications in treating menopausal symptoms and other estrogen-deficiency-related conditions .
The synthesis of Delta8,9-Dehydroestrone sodium sulfate typically involves the following steps:
This method ensures that the compound retains its estrogenic properties while enhancing solubility for pharmaceutical use .
The reaction conditions are typically controlled to optimize yield and purity. Temperature, solvent choice, and reaction time are critical parameters that influence the efficiency of the sulfation process.
Delta8,9-Dehydroestrone sodium sulfate features a steroid backbone typical of estrogens with specific modifications:
Delta8,9-Dehydroestrone sodium sulfate can participate in various chemical reactions typical for steroid compounds:
The stability of Delta8,9-Dehydroestrone sodium sulfate under physiological conditions makes it suitable for therapeutic applications without significant degradation during storage or administration .
Delta8,9-Dehydroestrone sodium sulfate exerts its effects primarily through interaction with estrogen receptors (ERs):
Studies indicate that Delta8,9-Dehydroestrone sodium sulfate has a similar affinity for estrogen receptors as estradiol but may exhibit different tissue-selective effects due to its unique structural properties .
Relevant data includes melting point (around 200°C) and boiling point (decomposes before boiling), indicating thermal stability .
Delta8,9-Dehydroestrone sodium sulfate is primarily used in:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4